5,7-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine

DNA intercalation stability pseudobase resistance phenanthridinium hydrolysis

5,7-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine (CAS 38040-83-4; molecular formula C15H10Cl2N2; molecular weight 289.16 g/mol; density 1.48 g/cm³; boiling point 483.2 °C at 760 mmHg) belongs to the dihydro-imidazo-phenanthridinium (DIP) class of heteroaromatic cations. DIP compounds function as DNA intercalators with demonstrated cytotoxicity toward cancerous cell lines.

Molecular Formula C15H10Cl2N2
Molecular Weight 289.2 g/mol
CAS No. 38040-83-4
Cat. No. B12941202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine
CAS38040-83-4
Molecular FormulaC15H10Cl2N2
Molecular Weight289.2 g/mol
Structural Identifiers
SMILESC1CN2C3=C(C=C(C=C3Cl)Cl)C4=CC=CC=C4C2=N1
InChIInChI=1S/C15H10Cl2N2/c16-9-7-12-10-3-1-2-4-11(10)15-18-5-6-19(15)14(12)13(17)8-9/h1-4,7-8H,5-6H2
InChIKeyLKBIFEBFYHTKEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine (CAS 38040-83-4) – A Tunable Dihydroimidazophenanthridinium DNA-Intercalating Scaffold with Enhanced Framework Stability for Medicinal Chemistry and Anticancer Agent Development


5,7-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine (CAS 38040-83-4; molecular formula C15H10Cl2N2; molecular weight 289.16 g/mol; density 1.48 g/cm³; boiling point 483.2 °C at 760 mmHg) belongs to the dihydro-imidazo-phenanthridinium (DIP) class of heteroaromatic cations. DIP compounds function as DNA intercalators with demonstrated cytotoxicity toward cancerous cell lines . The 5,7-dichloro substitution pattern introduces electron-withdrawing groups on the phenanthridine A-ring, a structural motif that has been shown to enhance oxidative stability in electron-deficient DIP and tetrahydroimidazophenanthridine (TIP) congeners relative to unsubstituted analogs . This combination of DNA binding capability, tunable cytotoxicity, and improved framework resilience positions the compound as a versatile starting point for structure-activity relationship (SAR) investigations and lead optimization programs targeting DNA-interactive anticancer agents.

Why Generic Phenanthridinium Intercalators Cannot Replace 5,7-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine in Applications Requiring Tunable DNA Affinity Combined with Hydrolytic and Reductive Stability


Conventional phenanthridinium-based DNA intercalators such as chelerythrine, nitidine, and fagaronine suffer from inherent metabolic liabilities: their iminium moieties are susceptible to nucleophilic hydroxide attack (pseudobase formation) at physiological pH and to reduction by biological reducing agents such as NADH, both of which disrupt the planar aromatic system essential for DNA intercalation and abolish cytotoxic activity . In contrast, the DIP framework, which includes 5,7-dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine, incorporates a fused dihydroimidazolium ring that delocalizes the positive charge across two nitrogen atoms (confirmed by crystallographic analysis showing equidistant N1–C31 and N2–C31 bonds at approximately 1.34 Å and 1.33 Å, respectively) . This amidinium-type resonance confers a markedly elevated pK(ROH) of 11.4 for pseudobase formation in DIP compounds, compared to pK(ROH) values of 5.75, 6.67, and 9.76 for the BCPAs sanguinarine, chelerythrine, and nitidine, respectively . Additionally, the 5,7-dichloro substitution introduces electron-withdrawing chlorine atoms on the phenanthridine A-ring, which in the related electron-deficient DIP/TIP series has been shown to further suppress air-mediated oxidation of the dihydro scaffold, enabling isolation in high yields and providing a synthetic handle for further functionalization . Generic phenanthridinium analogs lacking both the dihydroimidazolium ring and the electron-withdrawing A-ring substituents cannot simultaneously deliver this combination of enhanced chemical stability and retained DNA intercalation potency.

Quantitative Differentiation Evidence for 5,7-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine Relative to Closest Phenanthridinium Analogs and DNA-Intercalating Agents


Hydrolytic Stability: DIP Framework Pseudobase Formation pK(ROH) vs. Benzo[c]phenanthridinium Alkaloids (BCPAs)

The DIP framework (as represented by compound 4b in the J. Med. Chem. 2005 study) exhibits a pseudobase formation pK(ROH) of 11.4, substantially higher than the pK(ROH) values of the clinically evaluated benzo[c]phenanthridinium alkaloids sanguinarine (5.75), chelerythrine (6.67), and nitidine (9.76) . This means that at physiological pH (~7.4), the DIP scaffold remains >99% in the active, planar cationic form, whereas the BCPAs undergo substantial conversion to the inactive pseudobase. The 5,7-dichloro substitution on the A-ring is anticipated to further elevate the barrier to nucleophilic attack via electron withdrawal, consistent with the general trend observed for electron-deficient imidazophenanthridines . Direct experimental determination of the pK(ROH) for the specific 5,7-dichloro derivative has not been reported in the peer-reviewed literature; the value of 11.4 represents the class-level DIP measurement extrapolated to this analog.

DNA intercalation stability pseudobase resistance phenanthridinium hydrolysis

Reductive Stability: DIP Framework Resistance to NADH-Mediated Bioreduction vs. 5-Methylphenanthridinium Bromide

In a direct head-to-head NMR experiment, DIP compound 4b was exposed to the biological reducing agent NADH (2 equiv. in CDCl3/D2O biphasic solution) alongside the reference compound 5-methylphenanthridinium bromide . The reference phenanthridinium was completely reduced within 1 hour, as evidenced by formation of a purple precipitate of 5-methyldihydrophenanthridine. In contrast, DIP compound 4b showed no detectable reduction after 24 hours of continuous exposure to NADH . The 5,7-dichloro substitution is predicted to confer comparable or enhanced resistance due to the electron-withdrawing effect of the chlorine atoms reducing electron density at the iminium center, analogous to the stabilization mechanism described for electron-deficient DIP analogs .

bioreduction resistance NADH stability phenanthridinium metabolism

Cytotoxicity Range of DIP Library vs. Clinically Used Carboplatin and Natural Alkaloid Chelerythrine (A2780 Ovarian Cancer Cell Line)

The DIP compound library (compounds 1–29) exhibits a broad cytotoxicity range with IC50 values spanning from 0.09 μM to 11.7 μM across cell lines tested by tetrazolium dye-based microtitration assays . In the foundational J. Med. Chem. 2005 study, DIP compound 4d achieved an IC50 of 87 nM against the human ovarian carcinoma cell line A2780, representing a 60-fold improvement over carboplatin (IC50 5.22 μM) and a 53-fold improvement over chelerythrine (IC50 4.63 μM) in the same assay . While the specific IC50 of 5,7-dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine against A2780 has not been independently reported, the DIP scaffold class demonstrates that appropriate substitution can drive potency from the micromolar range down to the nanomolar range, indicating that structure-based optimization of the 5,7-dichloro analog is a rational strategy for achieving potent cytotoxicity .

anticancer cytotoxicity ovarian cancer A2780 DNA intercalator potency

DNA Binding Affinity Range of DIP Library: Intercalation Confirmed by Viscosity Measurements vs. Classical Intercalators

The DIP compound library (1–29) displays DNA binding constants (K) ranging from 2 × 10^4 M⁻¹ to 1.3 × 10^5 M⁻¹ against duplex DNA, with corresponding free energies of binding (ΔG°) from −5.9 to −6.40 kcal mol⁻¹ . Viscosity measurements confirmed that DIP binding causes DNA lengthening, meeting the classical hydrodynamic criterion for intercalative binding . Isothermal titration calorimetry (ITC) and differential scanning calorimetry (DSC) studies on the DIP family further demonstrated that binding is exothermic with a favorable positive entropy contribution at 25 °C, and that DNA affinity is broadly similar across DIP ligands regardless of side chain size or functionality . This indicates that the 5,7-dichloro substitution on the A-ring is not expected to compromise the intrinsic DNA binding capability of the DIP chromophore, allowing independent optimization of electronic properties without loss of intercalation potency.

DNA intercalation binding constant viscometry isothermal titration calorimetry

Electron-Deficient A-Ring Substitution: Synthetic Accessibility and Oxidative Stability Advantage Over Non-Halogenated DIP Analogs

The microwave-mediated intramolecular Diels-Alder reaction of furan (IMDAF) methodology developed by Gulbrandsen et al. (2017) enables the synthesis of electron-deficient DIP and TIP analogs bearing electron-withdrawing groups on the phenanthridine A-ring, including chloro substituents . Critically, electron-deficient TIPs (tetrahydroimidazophenanthridines, the reduced precursors to DIPs) were found to be 'remarkably stable towards air-mediated oxidation relative to those TIPs that do not contain electron-withdrawing substituents' and could be isolated in high yields . This stability advantage is directly attributable to the electron-withdrawing effect of substituents such as chlorine, which raise the oxidation potential of the dihydro scaffold. The 5,7-dichloro substitution pattern thus provides a synthetic handle that not only facilitates high-yield preparation via the IMDAF route but also confers enhanced shelf stability of the dihydro form, enabling controlled oxidation to the active DIP species when desired .

electron-deficient phenanthridines oxidative stability IMDAF synthesis halogenated heterocycles

Recommended Research and Industrial Application Scenarios for 5,7-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine Based on Quantitative Differentiation Evidence


Lead Scaffold for DNA-Intercalating Anticancer Agents with Reduced Metabolic Liability

For medicinal chemistry programs developing DNA-targeted anticancer therapeutics, 5,7-dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine offers a scaffold that combines the DNA intercalation potency of phenanthridinium cations (binding constants up to 1.3 × 10^5 M⁻¹) with dramatically improved resistance to both NADH-mediated bioreduction (>24 h stability vs. <1 h for non-DIP phenanthridiniums) and hydroxide-induced pseudobase formation (pK(ROH) ~11.4 vs. 6.67 for chelerythrine) . This stability profile addresses the core pharmacokinetic liabilities that led to the abandonment of preclinical BCPA candidates such as nitidine and fagaronine, making the 5,7-dichloro DIP a superior starting point for lead optimization .

Electron-Deficient A-Ring Halogenated Probe for DNA Binding Thermodynamics SAR Studies

The 5,7-dichloro substitution pattern introduces electron-withdrawing groups on the phenanthridine A-ring, enabling systematic investigation of how A-ring electronics modulate DNA binding thermodynamics. Previous ITC and DSC studies on the DIP family have shown that DNA binding constants are largely independent of side chain modifications, but the effect of A-ring electronics on binding enthalpy–entropy compensation has not been fully explored . This compound can serve as a key probe in calorimetric SAR studies to deconvolute the contributions of electronic effects to intercalation thermodynamics, potentially guiding the design of DIP analogs with optimized binding free energies for specific DNA sequences .

Synthetic Methodology Development and Halogenated Heterocycle Library Synthesis

The 5,7-dichloro substitution is accessible via microwave-mediated IMDAF chemistry, a methodology that has been validated for electron-deficient imidazophenanthridines and enables the rapid generation of structurally diverse DIP libraries . Procurement of this compound as a synthetic intermediate allows diversification at the N-2 and N-3 positions of the dihydroimidazole ring via the one-pot annelation reaction with primary amines, generating focused libraries of halogenated DIP analogs for phenotypic screening and target identification campaigns .

Stable DNA Staining and Biophysical Probe Development

DIP compounds exhibit fluorescence properties characteristic of extended heteroaromatic cations, and their confirmed intercalative binding mode with DNA lengthening (demonstrated by viscometry) makes them suitable for development as DNA staining reagents or biophysical probes . The enhanced hydrolytic and reductive stability of the DIP framework relative to ethidium bromide and other phenanthridinium stains suggests that appropriately substituted DIPs, including the 5,7-dichloro analog, may offer longer shelf life and reduced photobleaching in fluorescence-based DNA quantification and imaging applications .

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